molecular formula C8H5ClN2O B3219381 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190318-24-1

7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B3219381
CAS No.: 1190318-24-1
M. Wt: 180.59 g/mol
InChI Key: YVUYWBGQTAGLEP-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a chemical building block based on the privileged 7-azaindole scaffold, recognized for its significant role in medicinal chemistry . The pyrrolo[2,3-b]pyridine core is a key structural motif in the design of kinase inhibitors, as it can effectively mimic the hinge-binding interactions of adenine in ATP-binding sites . This makes derivatives of this scaffold, particularly those like this compound which features a reactive aldehyde group, valuable intermediates for constructing targeted libraries for drug discovery programs . The aldehyde functional group at the 3-position serves as a versatile handle for further synthetic elaboration through reactions such as condensation and reductive amination, enabling the rapid exploration of structure-activity relationships . While the specific biological activity of this compound is not fully documented, closely related pyrrolopyridine derivatives have demonstrated a range of pharmacological activities in scientific literature, including potent inhibition of enzymes like Human Neutrophil Elastase (HNE) and potential applications in antidiabetic and antimicrobial research . Precise physical and chemical property data (e.g., melting point, boiling point) for this specific compound are currently limited in the public domain. This product is intended for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-2-10-7-5(4-12)3-11-8(6)7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUYWBGQTAGLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Chloro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde and Its Core Structure

Strategies for the Construction of the Pyrrolo[3,2-b]pyridine Ring System

The formation of the bicyclic pyrrolo[3,2-b]pyridine core is a critical step that can be achieved through several convergent and linear synthetic approaches. These methods often involve the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold or vice versa.

Cyclization Approaches from Halopyridine Precursors

One of the most common and versatile strategies for constructing the pyrrolo[3,2-b]pyridine skeleton involves the use of appropriately substituted halopyridines as starting materials. These precursors offer reactive sites for the formation of the fused pyrrole ring through various cyclization reactions.

A notable approach begins with 2,6-dichloropyridine. Through regioselective functionalization, such as directed ortho-lithiation, a suitable side chain can be introduced at the 3-position, which can then undergo cyclization to form the pyrrole ring. The inherent reactivity of the chloro-substituents on the pyridine ring allows for subsequent modifications.

Classic named reactions in indole (B1671886) synthesis have also been adapted for the preparation of azaindoles, the isomeric cousins of pyrrolopyridines. For instance, the Fischer indole synthesis can be applied, where a pyridylhydrazine is condensed with a ketone or aldehyde under acidic conditions to yield the fused pyrrole ring. researchgate.netacs.org While often effective for 4- and 6-azaindoles, its application to the pyrrolo[3,2-b]pyridine system would depend on the availability of the corresponding 3-pyridylhydrazine precursor. acs.org

Other established methods that could be conceptually applied include:

The Batcho-Leimgruber indole synthesis , which involves the condensation of a nitrotoluene derivative with a formamide (B127407) acetal (B89532), followed by reductive cyclization. clockss.orgwikipedia.orgresearchgate.netresearchgate.net An analogous strategy starting from a 3-methyl-2-nitropyridine (B96847) derivative could potentially yield the pyrrolo[3,2-b]pyridine core.

The Reissert indole synthesis , which utilizes the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) and subsequent reductive cyclization. nsf.govwikipedia.orgdrugfuture.com

The Madelung synthesis , involving the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base. wikipedia.orgacs.org

These classical methods, while powerful for indole synthesis, may require significant adaptation and optimization for the electron-deficient pyridine ring system. nsf.gov

Ring-Closure Reactions Involving Pyrrole-Based Synthons

An alternative strategy involves starting with a functionalized pyrrole ring and subsequently annulating the pyridine ring. This approach can be advantageous when complex substituents are already present on the pyrrole moiety. For example, a suitably substituted pyrrole with functional groups at the 2- and 3-positions can undergo condensation and cyclization with a three-carbon building block to form the fused pyridine ring.

Palladium-Mediated Coupling Strategies in Pyrrolopyridine Synthesis

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions, and the synthesis of pyrrolopyridines is no exception. Palladium-catalyzed methods offer mild and efficient routes to construct the bicyclic core and introduce various substituents.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edunih.govresearchgate.netrsc.org This methodology can be extended to the synthesis of pyrrolopyridines by using an appropriately substituted 3-amino-2-halopyridine as the starting material. The reaction proceeds through a sequence of oxidative addition, alkyne insertion, and reductive elimination to form the fused pyrrole ring.

Another key palladium-catalyzed reaction is the Buchwald-Hartwig amination , which can be used to form a crucial C-N bond in the pyrrole ring formation. For instance, a dihalopyridine can undergo a selective amination, followed by an intramolecular cyclization to construct the pyrrolo[3,2-b]pyridine scaffold. nih.gov

Introduction of the 7-Chloro Substituent

The introduction of the chlorine atom at the 7-position of the pyrrolo[3,2-b]pyridine ring is a key step that can be achieved either by direct chlorination of the pre-formed heterocycle or by utilizing a pre-chlorinated starting material.

Regioselective Chlorination Methodologies

The direct and regioselective chlorination of the pyrrolo[3,2-b]pyridine ring system can be challenging due to the presence of multiple reactive sites. However, a common strategy for the chlorination of related nitrogen-containing heterocycles involves an N-oxidation/chlorination sequence. The pyridine nitrogen is first oxidized to the corresponding N-oxide, which activates the pyridine ring for electrophilic substitution and directs the incoming electrophile to specific positions. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), can then introduce the chlorine atom at the desired position, followed by deoxygenation of the N-oxide.

Synthesis from Pre-chlorinated Pyridine Derivatives

A more convergent and often more regioselective approach is to start with a pyridine derivative that already contains the desired chloro substituent. For the synthesis of 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a suitable starting material would be a 2,6-disubstituted pyridine where one of the substituents is a chlorine atom and the other is a group that can be elaborated into the fused pyrrole ring.

For example, starting from 2,6-dichloropyridine, one of the chlorine atoms can be selectively displaced or functionalized to build the pyrrole ring, leaving the other chlorine atom intact at what will become the 7-position of the final product. The choice of reagents and reaction conditions is crucial to achieve the desired regioselectivity in the initial functionalization of the dichloropyridine.

Introduction of the 3-Carbaldehyde Group

The final step in the synthesis of the target molecule is the introduction of the carbaldehyde group at the 3-position of the pyrrole ring. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic rings, including pyrroles. organic-chemistry.orgijpcbs.comwikipedia.orgrsc.orgsemanticscholar.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, which then attacks the 3-position of the pyrrole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The high reactivity of the 3-position of the 1H-pyrrolo[3,2-b]pyridine system towards electrophilic substitution makes the Vilsmeier-Haack reaction a highly plausible and efficient method for the synthesis of this compound.

Data Tables

Table 1: Key Synthetic Reactions for Pyrrolopyridine Synthesis

Reaction NameDescriptionKey Reagents
Fischer Indole SynthesisCondensation of a pyridylhydrazine with a ketone or aldehyde.Pyridylhydrazine, Ketone/Aldehyde, Acid catalyst (e.g., PPA, H₂SO₄)
Batcho-Leimgruber SynthesisCondensation of a nitropyridine derivative with a formamide acetal followed by reductive cyclization.Nitropyridine, DMFDMA, Reducing agent (e.g., H₂/Pd, Fe/AcOH)
Larock Indole SynthesisPalladium-catalyzed heteroannulation of a haloaminopyridine and an alkyne.Haloaminopyridine, Alkyne, Pd catalyst, Base
Vilsmeier-Haack ReactionFormylation of the pyrrole ring.POCl₃, DMF

Table 2: Starting Materials and Intermediates

Compound NameStructureRole in Synthesis
2,6-DichloropyridineCl-C₅H₃N-ClPrecursor for the pyridine ring
3-Amino-2-chloropyridineCl-C₅H₃N-NH₂Precursor for Larock synthesis
1H-Pyrrolo[3,2-b]pyridineC₇H₆N₂Core heterocyclic structure
7-Chloro-1H-pyrrolo[3,2-b]pyridineC₇H₅ClN₂Key intermediate

Elaboration of the 3-Carbaldehyde Moiety

The introduction of a carbaldehyde group at the C-3 position of the 7-chloro-1H-pyrrolo[3,2-b]pyridine nucleus is a key synthetic step. This is typically achieved through electrophilic formylation reactions, with the Vilsmeier-Haack reaction being a prominent example. Alternatively, the carbaldehyde can be generated through the conversion of other functional groups.

Formylation Reactions on Pyrrolopyridine Nuclei

Formylation of pyrrolopyridine systems, such as 7-azaindole (B17877), is a crucial transformation for introducing a versatile aldehyde functional group. This group serves as a precursor for a wide array of further chemical modifications. Besides the widely used Vilsmeier-Haack reaction, other formylation methods can be employed, although they are less common for this specific heterocyclic system.

One such alternative is the Duff reaction , which involves the formylation of electron-rich aromatic compounds using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid. wikipedia.orgjk-sci.com This reaction is particularly useful for compounds that are sensitive to the conditions of the Vilsmeier-Haack reaction. researchgate.net The Duff reaction on azaindoles can produce the corresponding 3-aldehyde, which is a valuable starting material for various medicinal compounds. wikipedia.orgdigitellinc.com The mechanism involves the generation of an iminium ion from protonated HMTA, which then acts as the electrophile in an aromatic substitution reaction. wikipedia.org

Another classical formylation method is the Reimer-Tiemann reaction , which is typically used for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. nih.gov While its application to pyrrolopyridine systems is not extensively documented, electron-rich heterocycles like pyrroles and indoles are known to undergo this reaction. nih.gov The reactive species in this reaction is dichlorocarbene, which is generated in situ. nih.gov

The choice of formylation method depends on the specific substrate, the desired regioselectivity, and the compatibility of other functional groups present in the molecule. For the 7-chloro-1H-pyrrolo[3,2-b]pyridine system, the electron-rich nature of the pyrrole ring directs formylation preferentially to the C-3 position.

Vilsmeier-Haack Formylation in Pyrrolopyridine Systems

The Vilsmeier-Haack reaction is a widely utilized and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including the 1H-pyrrolo[3,2-b]pyridine (7-azaindole) core. jk-sci.comijpcbs.comnrochemistry.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comnrochemistry.com This electrophilic species then attacks the electron-rich pyrrole ring of the azaindole nucleus.

For 7-azaindole and its derivatives, the Vilsmeier-Haack reaction generally proceeds with high regioselectivity, yielding the 3-formyl product. ijpcbs.com The pyrrole ring is significantly more activated towards electrophilic substitution than the pyridine ring, and the C-3 position is the most nucleophilic site. The reaction mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which is attacked by the C-3 position of the pyrrolopyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. nrochemistry.com

The presence of a chloro substituent at the 7-position of the pyridine ring is expected to have a deactivating effect on the entire ring system due to its electron-withdrawing inductive effect. However, the formylation is still anticipated to occur at the C-3 position of the pyrrole ring, which remains the most activated site for electrophilic attack. The reaction conditions, such as temperature and reaction time, may need to be adjusted to account for the reduced reactivity of the substrate.

Table 1: Vilsmeier-Haack Formylation of Pyrrolopyridine Derivatives
SubstrateReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1H-Pyrrolo[3,2-b]pyridinePOCl₃, DMFDMF0 - 252 - 41H-Pyrrolo[3,2-b]pyridine-3-carbaldehydeGood to Excellent
7-Chloro-1H-pyrrolo[3,2-b]pyridinePOCl₃, DMFDMF25 - 604 - 8This compoundModerate to Good

Conversion of Other Functional Groups to the Carbaldehyde

Oxidation of a 3-methyl group: The 3-methyl-7-chloro-1H-pyrrolo[3,2-b]pyridine can be oxidized to the corresponding aldehyde. A variety of oxidizing agents can be employed for this transformation, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂). The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid or degradation of the heterocyclic core.

Oxidation of a 3-hydroxymethyl group: The alcohol derivative, (7-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol, can be oxidized to the aldehyde using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions are commonly used for the oxidation of primary alcohols to aldehydes while minimizing over-oxidation.

Reduction of a 3-carboxylic acid or its derivatives: The 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be reduced to the corresponding aldehyde. This is a challenging transformation as carboxylic acids are typically reduced all the way to the primary alcohol. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by a controlled reduction. For instance, the acid chloride can be reduced to the aldehyde using a hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) in a Rosenmund-type reduction. nih.gov

Table 2: Conversion of Functional Groups to 3-Carbaldehyde on the Pyrrolopyridine Core
Starting MaterialReagentsProductReaction Type
3-Methyl-7-chloro-1H-pyrrolo[3,2-b]pyridineSeO₂ or MnO₂This compoundOxidation
(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanolPCC or Swern OxidationThis compoundOxidation
7-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid1. SOCl₂ 2. LiAl(O-t-Bu)₃HThis compoundReduction

Chemo- and Regioselectivity Challenges in Synthesis

The synthesis of this compound is accompanied by several chemo- and regioselectivity challenges, primarily arising from the electronic properties of the bicyclic heterocyclic system. The pyrrolopyridine nucleus contains two fused rings with different electronic characteristics: the electron-rich pyrrole ring and the electron-deficient pyridine ring.

During electrophilic substitution reactions, such as formylation, the major challenge is to control the position of the incoming electrophile. The pyrrole ring is highly activated towards electrophilic attack, and theoretical calculations have shown that the C-3 position has the highest electron density, making it the most favorable site for substitution. researchgate.net This inherent reactivity generally leads to good regioselectivity for the desired 3-substituted product.

Another challenge lies in chemoselectivity, particularly when performing reactions on a substrate that has multiple reactive sites. For instance, if the starting material contains other functional groups, these may compete with the desired reaction at the C-3 position. Careful selection of reagents and reaction conditions is therefore essential to ensure that the desired transformation occurs without affecting other parts of the molecule. N-protection of the pyrrole nitrogen is also a common strategy to modulate reactivity and prevent side reactions.

Modern Synthetic Techniques Applied to the Compound's Core

To overcome some of the challenges associated with traditional synthetic methods and to improve efficiency and sustainability, modern techniques such as microwave-assisted synthesis and continuous flow chemistry are being increasingly applied to the synthesis of heterocyclic compounds, including the 1H-pyrrolo[3,2-b]pyridine core.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. researchgate.net In the context of synthesizing the 7-chloro-1H-pyrrolo[3,2-b]pyridine core and its derivatives, microwave heating can be particularly advantageous for reactions that are sluggish under conventional heating, such as certain cyclization and cross-coupling reactions. For instance, microwave-assisted Vilsmeier-Haack formylation has been shown to be an energy-efficient route to pyrazole-4-carbaldehydes, a principle that can be extended to the formylation of pyrrolopyridines. nih.gov The rapid and uniform heating provided by microwaves can enhance the rate of reaction and minimize the formation of byproducts. researchgate.net

Continuous Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.gov The synthesis of heterocyclic scaffolds, including indoles and azaindoles, has been successfully demonstrated using continuous flow systems. nih.govdatapdf.com For the synthesis of the 7-chloro-1H-pyrrolo[3,2-b]pyridine core, a multi-step continuous flow process could be envisioned, where each step is optimized in a dedicated reactor module. This approach would allow for the safe handling of hazardous reagents and intermediates, as well as the efficient production of the target compound with minimal manual intervention. nih.gov

Table 3: Application of Modern Synthetic Techniques
TechniqueAdvantagesPotential Application
Microwave-Assisted SynthesisReduced reaction times, increased yields, improved purityVilsmeier-Haack formylation, Duff reaction, cyclization reactions
Continuous Flow ChemistryEnhanced safety, precise control, scalability, automationMulti-step synthesis of the 7-chloro-1H-pyrrolo[3,2-b]pyridine core

Reactivity and Derivatization of 7 Chloro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde

Reactions at the 3-Carbaldehyde Group

The aldehyde functionality at the 3-position of the pyrrolopyridine ring is a key site for various chemical modifications, including nucleophilic additions, oxidations, reductions, and olefination reactions.

The carbonyl carbon of the 3-carbaldehyde group is electrophilic and readily undergoes nucleophilic attack by primary amines and hydroxylamine (B1172632) derivatives to form imines (Schiff bases) and oximes, respectively. These reactions are fundamental in extending the molecular framework and introducing new functionalities.

The formation of an imine typically proceeds by the acid-catalyzed reaction of the aldehyde with a primary amine. The reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. Similarly, oxime formation occurs through the reaction of the aldehyde with hydroxylamine or its salts, often in the presence of a base to liberate the free hydroxylamine.

While specific examples with 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are not extensively documented in publicly available literature, the reactivity is analogous to that of other heteroaromatic aldehydes. The general scheme for these reactions is presented below.

Table 1: Nucleophilic Addition Reactions at the 3-Carbaldehyde Group

ReactionNucleophileProduct
Imine FormationPrimary Amine (R-NH₂)7-chloro-N-(substituted)-1H-pyrrolo[3,2-b]pyridin-3-yl)methanimine
Oxime FormationHydroxylamine (NH₂OH)This compound oxime

These derivatives are valuable intermediates for further synthetic transformations. For instance, imines can be reduced to secondary amines, and oximes can be rearranged or reduced to amides or amines.

The aldehyde group can be readily oxidized to a carboxylic acid, a key functional group for the synthesis of amides and esters. A common and efficient method for this transformation on similar electron-rich heteroaromatic aldehydes is the Pinnick oxidation. This method utilizes sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger for the byproduct hypochlorite, such as 2-methyl-2-butene.

In a study on a closely related 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) derivative, the 3-carbaldehyde was successfully oxidized to the corresponding carboxylic acid using Pinnick conditions. This suggests that this compound would similarly undergo oxidation to yield 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

Table 2: Oxidation of the 3-Carbaldehyde Group

Starting MaterialReagentsProduct
This compoundSodium chlorite, 2-methyl-2-butene, in a buffered solvent7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

The resulting carboxylic acid is a versatile intermediate for the synthesis of a variety of derivatives, including amides, which are prevalent in many biologically active molecules.

The 3-carbaldehyde group can be reduced to a primary alcohol or converted to an amine through reductive amination. The choice of reducing agent is crucial for achieving the desired transformation.

For the reduction to the corresponding primary alcohol, (7-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically employed. masterorganicchemistry.com This reagent is highly selective for aldehydes and ketones and is compatible with a wide range of other functional groups. masterorganicchemistry.com The reaction is generally carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. masterorganicchemistry.com

Reductive amination allows for the direct conversion of the aldehyde to a primary, secondary, or tertiary amine. This one-pot reaction involves the initial formation of an imine or enamine intermediate with an amine, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

Table 3: Reduction Reactions of the 3-Carbaldehyde Group

ReactionReagentsProduct
Reduction to AlcoholSodium borohydride (NaBH₄) in methanol/ethanol(7-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol
Reductive AminationAmine (R¹R²NH), Sodium triacetoxyborohydrideN,N-disubstituted-(7-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine

The Wittig reaction provides a powerful method for converting aldehydes into alkenes. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically generated by the deprotonation of a phosphonium (B103445) salt with a strong base. The reaction is highly versatile and allows for the formation of a carbon-carbon double bond at the position of the original carbonyl group.

Aromatic and heteroaromatic aldehydes are generally good substrates for the Wittig reaction. The reaction of this compound with a Wittig reagent (Ph₃P=CHR) would be expected to yield the corresponding 3-(alkenyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine derivative. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the 'R' group on the ylide and the reaction conditions.

Table 4: Wittig Olefination of the 3-Carbaldehyde Group

Starting MaterialReagentProduct
This compoundPhosphorus ylide (Ph₃P=CHR)7-chloro-3-(alkenyl)-1H-pyrrolo[3,2-b]pyridine

This reaction is a key strategy for introducing vinyl groups and for the synthesis of more complex conjugated systems.

Transformations of the 7-Chloro Substituent

The chlorine atom at the 7-position of the pyrrolopyridine ring is susceptible to nucleophilic aromatic substitution, providing a handle for the introduction of a variety of substituents.

The pyridine (B92270) ring of the 7-azaindole scaffold is electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr) reactions, particularly at positions ortho and para to the ring nitrogen. The 7-position in the 1H-pyrrolo[3,2-b]pyridine system is analogous to the 2-position of pyridine, making the chloro substituent at this position a good leaving group for SₙAr reactions.

In studies involving similar 7-azaindole (1H-pyrrolo[2,3-b]pyridine) systems, chloro substituents have been displaced by various nucleophiles, including amines and alkoxides. For instance, the reaction of a chloro-substituted 7-azaindole with an amine in the presence of a base like potassium carbonate can lead to the corresponding amino-substituted derivative.

Therefore, this compound is expected to react with a range of nucleophiles at the 7-position to afford diverse derivatives.

Table 5: Nucleophilic Aromatic Substitution at the 7-Position

NucleophileProduct
Amine (R-NH₂)7-(amino)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Alkoxide (R-O⁻)7-(alkoxy)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Thiolate (R-S⁻)7-(alkylthio)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

These reactions are often facilitated by heat and may sometimes require a palladium catalyst for C-N or C-O bond formation, depending on the nucleophile and the specific substrate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

The chlorine atom at the C7 position of the pyridine ring is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating C-C bonds, linking the pyrrolopyridine core to various aryl, heteroaryl, or alkynyl fragments.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling an organoboron reagent with a halide. For substrates similar to this compound, such as other halo-azaindoles, the Suzuki reaction proceeds efficiently. For instance, the coupling of 6-chloro-3-iodo-N-protected 7-azaindoles with arylboronic acids has been demonstrated using a Pd₂(dba)₃/SPhos catalyst system. researchgate.net This highlights the feasibility of selectively coupling at halogenated positions on the pyridine ring of the azaindole core. The reactivity of different halogens is a key consideration; iodides are generally more reactive than chlorides. However, with the appropriate choice of palladium catalyst and ligands (e.g., bulky, electron-rich phosphines like SPhos), efficient coupling at the C7-Cl bond can be achieved. researchgate.netnih.gov It is often necessary to protect the pyrrole (B145914) N-H to prevent side reactions and improve yields. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.govorganic-chemistry.org The C7-Cl bond of the target molecule can serve as the electrophilic partner. Studies on related halo-azaindoles have shown that Sonogashira couplings are effective for introducing alkynyl moieties onto the pyridine ring. nih.govatlanchimpharma.comunl.pt For example, 4-iodo-1-acetyl-7-azaindole (B1312628) has been successfully coupled with 2-methyl-3-butyn-2-ol (B105114) using a palladium catalyst. atlanchimpharma.com While iodo-substituted analogs are more reactive, chloro-substituted heterocycles can also undergo Sonogashira coupling, often requiring more forcing conditions or specialized catalyst systems. beilstein-journals.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling on Halo-Azaindole Scaffolds

Reaction Type Halogen Position Coupling Partner Catalyst/Ligand Base Solvent Temp. (°C) Yield (%)
Suzuki C6-Cl (on 3-iodo-7-azaindole) Arylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Dioxane/H₂O 110 43-88
Suzuki C4-Cl (on 7-azaindole) Arylboronic acid Pd(dppf)Cl₂ K₂CO₃ Toluene/H₂O 80 50-95
Sonogashira C4-I (on N-acetyl-7-azaindole) 2-Methyl-3-butyn-2-ol PdCl₂(PPh₃)₂ / CuI Et₃N DMF 80 94
Sonogashira C3-I (on N-arylamino-pyridine precursor) Terminal alkyne Fe(acac)₃ / CuI KOt-Bu NMP 130 Good

Note: This table is illustrative, based on reactions with related azaindole structures to demonstrate typical conditions. Specific conditions for this compound may vary.

Reactivity of the Pyrrole Nitrogen (N-1)

The nitrogen atom of the pyrrole ring (N-1) possesses a lone pair of electrons that contributes to the aromaticity of the ring system. It is also a site of reactivity, particularly as a nucleophile after deprotonation.

N-Alkylation: The acidic proton on the pyrrole nitrogen can be removed by a base to generate a nucleophilic anion, which readily reacts with alkylating agents. Common conditions involve the use of a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The choice of base and solvent can influence the regioselectivity of alkylation in related heterocyclic systems.

N-Acylation: Acyl groups can be introduced at the N-1 position using acylating agents like acyl chlorides or anhydrides in the presence of a base. beilstein-journals.org Direct N-acylation of 7-azaindoles with carboxylic acids has been achieved using a di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) system. researchgate.net The N-acylated products are often more stable than their N-alkylated counterparts and can serve as protected intermediates in multi-step syntheses. researchgate.net

In many synthetic sequences, particularly those involving organometallic reagents or harsh conditions, protection of the acidic N-1 proton is essential to prevent unwanted side reactions and improve solubility. researchgate.net

A variety of protecting groups have been employed for the pyrrole nitrogen of azaindoles:

Sulfonyl Groups: Groups like tosyl (Ts) and benzenesulfonyl are commonly used. They are electron-withdrawing, which reduces the nucleophilicity of the pyrrole ring, but they are robust and stable to many reaction conditions, including those used for palladium-catalyzed couplings. researchgate.net

Carbamates: The tert-butoxycarbonyl (Boc) group is another common choice, introduced using di-tert-butyl dicarbonate (Boc₂O). It is generally stable to basic conditions but can be readily removed under acidic conditions.

Silyl Ethers: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly valuable. It effectively protects the nitrogen and has been shown to activate the 4-position of the azaindole ring toward nucleophilic aromatic substitution. thieme-connect.comresearchgate.net The SEM group is stable under various cross-coupling conditions and can be removed using fluoride (B91410) reagents (e.g., TBAF) or strong acid. nih.gov

Table 2: Common Protecting Groups for the Pyrrole Nitrogen of Azaindoles

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions Key Features
p-Toluenesulfonyl Ts TsCl, Base (e.g., NaH) Strong base (e.g., NaOH, KOH) Electron-withdrawing, stable to acid and Pd-coupling.
tert-Butoxycarbonyl Boc Boc₂O, DMAP Strong acid (e.g., TFA, HCl) Acid-labile, increases solubility.
2-(Trimethylsilyl)ethoxymethyl SEM SEMCl, Base (e.g., NaH) Fluoride source (e.g., TBAF) or Lewis/protic acids. Stable to many conditions, can activate other positions. nih.govthieme-connect.com

Electrophilic and Nucleophilic Reactivity of the Pyrrolopyridine Core

The fused ring system of this compound exhibits dual reactivity. The pyrrole ring is susceptible to electrophilic attack, while the chloro-substituted pyridine ring is prone to nucleophilic substitution.

Electrophilic Reactivity: The pyrrole ring is electron-rich and thus more reactive towards electrophiles than the pyridine ring. pearson.com In unsubstituted 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), electrophilic substitution reactions such as nitration, bromination, and iodination occur predominantly at the C3 position. rsc.org However, in the title compound, the C3 position is already substituted with an electron-withdrawing carbaldehyde group. This group deactivates the pyrrole ring towards further electrophilic attack.

Nucleophilic Reactivity: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. aklectures.comquimicaorganica.org This deficiency is enhanced by the presence of the chlorine atom at C7, making this position susceptible to nucleophilic aromatic substitution (SNAr). Various nucleophiles, including alkoxides, amines, and thiolates, can displace the chloride ion, especially under thermal conditions or with palladium catalysis (e.g., Buchwald-Hartwig amination). nih.gov The N-protection strategy can also influence this reactivity; for instance, using an N-SEM group has been shown to activate the 4-position of the azaindole core to SNAr, suggesting that N-substituents can electronically influence the pyridine ring. thieme-connect.comresearchgate.net

Rearrangement and Isomerization Studies in Pyrrolopyridine Systems

While extensive studies on the rearrangement and isomerization of this compound itself are not widely reported, related azaindole systems are known to undergo certain transformations. For example, photon-induced isomerization has been observed in clusters of 7-azaindole with water, leading to different stable conformers in the excited state. nih.gov In some cases, treatment of a pyrrolopyridine with chloroform (B151607) and alkali has been shown to cause ring-expansion to a 1,8-naphthyridine (B1210474) derivative. rsc.org Additionally, Dimroth-type rearrangements have been noted in related pyrrolo[2,3-d]pyrimidine systems, which could be relevant under specific synthetic conditions. researchgate.net However, specific studies detailing skeletal rearrangements of the 7-chloro-1H-pyrrolo[3,2-b]pyridine core under common laboratory conditions are limited in the current literature.

7 Chloro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde As a Synthetic Intermediate and Building Block

Precursor for the Synthesis of Novel Heterocyclic Systems

The strategic placement of reactive functional groups on the pyrrolo[3,2-b]pyridine scaffold makes 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde a valuable precursor for the synthesis of diverse heterocyclic structures. The aldehyde functionality serves as a key handle for a variety of chemical transformations, enabling the construction of new ring systems.

Annulation Reactions to Form Fused Ring Structures

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a powerful strategy for expanding the structural diversity of heterocyclic compounds. While specific examples of annulation reactions starting directly from this compound are not extensively detailed in the currently available literature, the general reactivity of the 3-formyl-7-azaindole scaffold suggests its utility in such transformations. For instance, condensation of the aldehyde with active methylene (B1212753) compounds, followed by intramolecular cyclization, could provide access to a range of fused pyridopyrrolopyridines and related polycyclic systems. The chloro substituent at the 7-position offers a potential site for subsequent cross-coupling reactions to further functionalize the resulting fused structures.

Application in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The aldehyde group of this compound makes it an ideal candidate for participation in various MCRs. For example, it can serve as the aldehyde component in well-known MCRs such as the Ugi or Passerini reactions, allowing for the rapid introduction of diversity and complexity. While specific studies detailing the use of this particular aldehyde in MCRs are limited, the broader literature on multicomponent synthesis of heterocyclic compounds supports its potential in this area. rsc.orgnih.govbeilstein-journals.orgwindows.net

Role in the Elaboration of Complex Molecular Architectures

The dual reactivity of this compound, stemming from its aldehyde and chloro functionalities, positions it as a key building block for the synthesis of more elaborate and complex molecules. The aldehyde can be readily transformed into a variety of other functional groups or used in carbon-carbon bond-forming reactions to extend the molecular framework. Simultaneously, the chloro group on the pyridine (B92270) ring is amenable to nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, providing another vector for molecular elaboration. This orthogonal reactivity allows for a stepwise and controlled construction of intricate molecular architectures. For example, derivatives of the related 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold have been explored for the development of potent inhibitors of biological targets. nih.gov

Design and Synthesis of Derivatives for Chemical Probe Development

The development of chemical probes, which are small molecules used to study and manipulate biological systems, often requires a modular synthetic approach to allow for the systematic variation of different parts of the molecule. The this compound scaffold is well-suited for this purpose. The aldehyde can be used to attach linker groups or reporter tags, while the chloro position can be modified to tune the physicochemical properties or to introduce pharmacophoric elements. This modularity facilitates the design and synthesis of focused libraries of derivatives for screening and optimization as chemical probes. While the specific biological functions are beyond the scope of this article, the synthetic tractability of this scaffold makes it an attractive starting point for such endeavors.

Theoretical and Computational Studies on 7 Chloro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, DFT calculations can provide a detailed picture of its molecular orbitals, charge distribution, and various reactivity descriptors.

The electronic character of the pyrrolo[3,2-b]pyridine core is significantly influenced by the presence of the chloro and carbaldehyde substituents. The chlorine atom at the 7-position acts as an electron-withdrawing group through inductive effects, which is expected to lower the energy of the molecular orbitals. The carbaldehyde group at the 3-position is also electron-withdrawing and provides a key site for nucleophilic attack.

A critical aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. malayajournal.orgirjweb.comajchem-a.com A smaller gap generally suggests higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative measure of a molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). malayajournal.orgmdpi.com For this compound, the electron-withdrawing nature of the substituents is expected to result in a relatively high electrophilicity index, indicating its susceptibility to attack by nucleophiles.

The distribution of electrostatic potential on the molecular surface, often visualized through a Molecular Electrostatic Potential (MEP) map, can pinpoint regions of positive and negative charge. In the case of this compound, the most positive potential is anticipated to be localized on the carbonyl carbon of the aldehyde group, confirming it as the primary site for nucleophilic attack. The nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings, along with the oxygen of the carbonyl group, would exhibit negative potential, indicating their potential to interact with electrophiles or act as hydrogen bond acceptors.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data based on DFT Calculations of Similar Heterocycles)

PropertyEstimated ValueSignificance
HOMO Energy-6.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-2.0 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.5 eVIndicator of chemical reactivity and stability. malayajournal.org
Electronegativity (χ)4.25 eVMeasures the tendency to attract electrons.
Chemical Hardness (η)2.25 eVRepresents resistance to change in electron distribution. mdpi.com
Global Electrophilicity (ω)4.01 eVQuantifies the electrophilic nature of the molecule. ajchem-a.com

Note: The values in this table are illustrative and based on typical DFT calculation results for similar chloro-substituted nitrogen heterocycles. Actual values would require specific calculations for this molecule.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to explore the potential energy surface and dynamic behavior of molecules like this compound.

The primary source of conformational flexibility in this molecule is the internal rotation of the carbaldehyde group around the C3-C(aldehyde) single bond. Quantum chemical calculations can be used to determine the rotational barrier and identify the most stable conformations. It is generally expected that the planar conformations, where the aldehyde group is coplanar with the pyrrolo[3,2-b]pyridine ring system, are the most stable due to conjugation. There would be two such planar conformers, often referred to as syn and anti, depending on the orientation of the carbonyl oxygen relative to the pyrrole nitrogen. The energy difference between these conformers is typically small. The transition state for rotation would involve a perpendicular orientation of the aldehyde group, which disrupts the π-conjugation.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. researchgate.netnih.gov An MD simulation would likely show the aldehyde group oscillating around its minimum energy conformations. These simulations can also reveal the flexibility of the bicyclic ring system, although it is expected to be relatively rigid. The insights from MD simulations are particularly valuable for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. nih.govnih.gov

Table 2: Torsional Angle Analysis of the Carbaldehyde Group (Illustrative Data)

ConformerTorsional Angle (N-C3-C-O)Relative Energy (kcal/mol)
syn-planar~0°0.0
anti-planar~180°0.2
Perpendicular (Transition State)~90°5.0

Note: These are representative values for formyl-substituted aromatic heterocycles. The actual values would depend on the specific electronic and steric environment in this compound.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the characterization of transition states. uchicago.edu For this compound, a key reaction would be the nucleophilic addition to the carbonyl group of the aldehyde. youtube.comlibretexts.orgyoutube.comkhanacademy.org

A typical nucleophilic addition reaction would proceed via a two-step mechanism. In the first step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step is generally the rate-determining step of the reaction. The transition state for this step would involve the partial formation of the new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond.

Another potential reaction pathway for this molecule is electrophilic substitution on the pyrrole ring. However, the presence of the electron-withdrawing carbaldehyde and chloro groups would deactivate the ring system towards electrophilic attack. Computational studies could quantify this deactivation by calculating the energies of the intermediates and transition states for electrophilic substitution at different positions on the ring.

Structure-Reactivity Relationships within the Pyrrolo[3,2-b]pyridine Class

The chemical reactivity of a molecule is intrinsically linked to its structure. By studying a series of related compounds, it is possible to establish structure-reactivity relationships that can be used to predict the behavior of new molecules. For the pyrrolo[3,2-b]pyridine class of compounds, the nature and position of substituents on the bicyclic ring system have a profound impact on their reactivity.

The parent 1H-pyrrolo[3,2-b]pyridine is an aromatic heterocycle with a unique distribution of electron density. The pyrrole ring is generally more electron-rich and susceptible to electrophilic attack, while the pyridine ring is more electron-deficient. The introduction of a chlorine atom at the 7-position, as in the title compound, further deactivates the pyridine ring towards electrophilic attack and also influences the electron density of the pyrrole ring through inductive effects.

The carbaldehyde group at the 3-position has a dual role in modulating reactivity. Firstly, it provides a highly reactive site for nucleophilic addition, as discussed previously. Secondly, as a strong electron-withdrawing group, it significantly deactivates the pyrrole ring towards electrophilic substitution. This deactivating effect is a general trend observed in many aromatic systems.

Computational studies on a series of substituted pyrrolo[3,2-b]pyridines could provide a quantitative basis for these structure-reactivity relationships. By calculating properties such as the charge distribution, HOMO-LUMO gap, and the activation energies for model reactions, it is possible to build predictive models that correlate these computational descriptors with experimentally observed reactivity. These models are invaluable in the rational design of new pyrrolo[3,2-b]pyridine derivatives with desired chemical properties.

Advanced Spectroscopic Characterization Methodologies for 7 Chloro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde Derivatives in Research

High-Resolution NMR Spectroscopy for Structural Elucidation of New Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including derivatives of 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. ipb.ptresearchgate.net Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms within a new derivative can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For a typical derivative, the aldehyde proton is expected to be the most deshielded, appearing as a singlet in the downfield region of the spectrum (typically δ 9.8–10.5 ppm) due to the strong electron-withdrawing nature of the carbonyl group. netlify.app Protons on the aromatic pyrrolopyridine core will resonate in the aromatic region (δ 7.0–9.0 ppm), with their specific chemical shifts and coupling patterns being highly dependent on the nature and position of other substituents. The N-H proton of the pyrrole (B145914) ring often appears as a broad singlet at a high chemical shift (δ 11.0-12.0 ppm), though its position and broadness can be influenced by solvent and concentration. mdpi.comnih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and electronic environment of all carbon atoms. The aldehyde carbonyl carbon is characteristically found far downfield (δ 185–195 ppm). Carbons within the heterocyclic rings appear in the aromatic region (δ 100–155 ppm), with those directly attached to the electronegative chlorine and nitrogen atoms exhibiting distinct chemical shifts. ipb.ptmdpi.com

Advanced 2D NMR techniques are crucial for assembling the molecular puzzle. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show long-range correlations (2-3 bonds) between protons and carbons, which is vital for confirming the attachment of substituents to the core structure and assigning the quaternary carbons. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Hypothetical Derivative Hypothetical Compound: 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
-CHO10.15s188.2
N-H11.80br s-
2-CH₃2.65s14.5
C2--145.0
C3--118.9
C3a--130.5
C58.35d142.1
C67.40d117.8
C7--149.5
C7a--128.3

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the molecular formula of newly synthesized compounds. wikipedia.org High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. mdpi.com

The fragmentation patterns observed in the mass spectrum offer valuable structural information that corroborates NMR data. wikipedia.org For derivatives of this compound, characteristic fragmentation pathways can be predicted. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak (M⁺) and its corresponding M+2 peak, with a relative intensity ratio of approximately 3:1. dtic.mil

Common fragmentation events may include:

Loss of a chlorine radical (·Cl): Leading to a fragment at [M-35]⁺.

Loss of carbon monoxide (CO): A characteristic fragmentation of aldehydes, resulting in a fragment at [M-28]⁺.

Cleavage of substituent groups: Any additional functional groups on the core will produce their own characteristic fragment ions.

By analyzing these fragmentation patterns, researchers can piece together the structure of the molecule and confirm the identity of its constituent parts. sci-hub.stsapub.org

Table 2: Predicted HRMS Data and Major Fragments for this compound

SpeciesCalculated m/z (for C₈H₅³⁵ClN₂O)Description
[M+H]⁺181.0163Protonated Molecular Ion
[M+H+2]⁺183.0134Isotopic peak due to ³⁷Cl
[M-CO+H]⁺153.0214Loss of carbon monoxide
[M-Cl]⁺145.0447Loss of chlorine atom

Infrared and UV-Vis Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.netnih.gov The IR spectrum of a this compound derivative would be expected to show several characteristic absorption bands. The aldehyde group gives rise to two distinct and useful signals: a strong C=O (carbonyl) stretching vibration typically between 1680-1710 cm⁻¹ and a characteristic C-H stretching vibration appearing as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.czlibretexts.org Other key absorptions include the N-H stretch of the pyrrole ring (a broad band around 3200-3400 cm⁻¹) and C=C/C=N stretching vibrations from the aromatic rings (1400-1600 cm⁻¹). researchgate.net

UV-Vis Spectroscopy: UV-Visible spectroscopy provides insights into the electronic transitions within the conjugated π-system of the pyrrolopyridine core. nih.govnih.gov These molecules are expected to exhibit strong absorption bands in the UV region, typically between 250 and 400 nm. The exact position of the absorption maxima (λmax) and the molar absorptivity are sensitive to the substitution pattern on the aromatic rings. The introduction of different functional groups can shift these absorptions to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, providing valuable electronic information about the molecule. nih.govslideshare.net

Table 3: Characteristic IR and UV-Vis Spectroscopic Data

Spectroscopic MethodWavenumber (cm⁻¹) / Wavelength (nm)Assignment
FTIR~3300 (broad)N-H stretch (pyrrole)
FTIR~2820, ~2720C-H stretch (aldehyde)
FTIR~1695 (strong)C=O stretch (aldehyde)
FTIR1600-1450C=C and C=N aromatic ring stretches
UV-Visλmax ~280 nm, ~350 nmπ → π* electronic transitions

X-ray Crystallography for Solid-State Structural Analysis

When a suitable single crystal of a new derivative can be grown, single-crystal X-ray crystallography provides the most definitive structural proof. This technique yields a precise three-dimensional map of the electron density in the solid state, confirming the molecular constitution, configuration, and conformation.

The analysis provides detailed information on:

Bond lengths and angles: Confirming the geometry of the fused ring system and substituents.

Planarity: Assessing the planarity of the pyrrolopyridine core.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, identifying interactions such as hydrogen bonding (e.g., involving the pyrrole N-H and the aldehyde oxygen) and π-π stacking between the aromatic rings. uni-rostock.de

This data is crucial for understanding the solid-state properties of the material and can be used to rationalize its physical properties and inform computational docking studies in drug design. mdpi.com

Table 4: Representative Crystallographic Data for a Related Heterocyclic Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.912(3)
b (Å)12.055(4)
c (Å)14.331(5)
β (°)98.75(1)
Volume (ų)1521.1(8)
Z (molecules/unit cell)4

Note: Data is hypothetical and based on typical values for similar organic molecules.

Application of Spectroscopic Methods in Reaction Monitoring and Mechanistic Investigations

Beyond final product characterization, spectroscopic techniques are powerful tools for real-time reaction monitoring and mechanistic studies. fu-berlin.deyoutube.com By using in situ probes, such as an Attenuated Total Reflectance (ATR) FTIR probe or a flow-NMR setup, chemists can track the progress of a reaction that synthesizes a derivative of this compound. fu-berlin.deacs.org

For example, during a formylation reaction, one could monitor the disappearance of a reactant's characteristic IR band and the simultaneous appearance of the strong aldehyde C=O stretch around 1695 cm⁻¹. acs.org This allows for precise determination of reaction kinetics, identification of reaction endpoints, and detection of any transient intermediates that may form. rsc.org Spectroscopic monitoring helps in optimizing reaction conditions (temperature, time, catalyst loading) to maximize yield and minimize impurities, providing a more complete understanding of the chemical transformation. nih.gov

Future Research Directions and Unexplored Academic Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of the 1H-pyrrolo[3,2-b]pyridine core and its derivatives has been approached through various strategies, often involving multi-step sequences. nih.gov Future research could focus on the development of more efficient and sustainable synthetic routes to 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. A key area of exploration would be the application of one-pot multicomponent reactions, which offer the advantages of atom economy, reduced waste generation, and simplified purification processes. mdpi.com The development of catalytic C-H activation and functionalization strategies for the direct introduction of the chloro and carbaldehyde groups onto the pyrrolo[3,2-b]pyridine scaffold would represent a significant advancement over traditional methods that often require pre-functionalized starting materials. Furthermore, exploring greener reaction conditions, such as the use of environmentally benign solvents and energy-efficient activation methods like microwave irradiation, could lead to more sustainable synthetic protocols. nih.gov

Synthetic ApproachPotential Advantages
Multicomponent ReactionsAtom economy, reduced waste, simplified purification mdpi.com
C-H Activation/FunctionalizationIncreased efficiency, avoids pre-functionalization
Green Chemistry ConditionsUse of benign solvents, energy efficiency nih.gov

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is anticipated to be rich and varied, owing to the presence of multiple reactive sites. The chlorine atom at the 7-position of the pyridine (B92270) ring offers a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. nih.gov These reactions would enable the introduction of a wide array of substituents, thereby facilitating the synthesis of diverse compound libraries for screening purposes. The aldehyde functionality at the 3-position of the pyrrole (B145914) ring is a versatile synthetic intermediate that can undergo a plethora of transformations, including oxidation, reduction, and condensation reactions to form imines, oximes, and hydrazones. Investigating the regioselectivity of these reactions and the potential for intramolecular cyclizations could lead to the discovery of novel heterocyclic systems.

Functional GroupPotential Reactions
7-ChloroSuzuki, Buchwald-Hartwig, Sonogashira cross-coupling nih.gov
3-CarbaldehydeOxidation, reduction, condensation (imine, oxime, hydrazone formation)

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The integration of synthetic routes for this compound and its derivatives into flow chemistry and automated synthesis platforms presents a significant opportunity for accelerating research in this area. nih.govacs.org Flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for seamless scale-up. mdpi.comuc.pt The development of robust flow protocols for the key synthetic steps, such as nitration, reduction, cyclization, and functional group interconversion, would enable the rapid and efficient production of the target compound. sci-hub.se Furthermore, the integration of automated workstations for reaction setup, workup, and purification would facilitate high-throughput synthesis of analog libraries, which is crucial for structure-activity relationship studies. acs.orgresearchgate.netresearchgate.net

Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling can serve as a powerful tool to guide and accelerate the exploration of this compound chemistry. Density functional theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com Such studies can provide valuable insights into the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, as well as the preferred sites for metalation. Molecular docking studies can be utilized to predict the binding modes and affinities of derivatives of this compound with various biological targets, thereby aiding in the rational design of new therapeutic agents. acs.orgnih.gov Furthermore, computational methods can be used to predict the photophysical properties of these compounds, which could be relevant for their potential application in materials science.

Computational MethodApplication
Density Functional Theory (DFT)Electronic structure, reactivity, spectroscopic properties mdpi.com
Molecular DockingPrediction of binding modes and affinities with biological targets acs.orgnih.gov

Application in Materials Science Research

The unique structural and electronic properties of the pyrrolopyridine scaffold suggest that derivatives of this compound could find applications in materials science. researchgate.net The planar, electron-deficient nature of the aromatic system, coupled with the potential for functionalization at multiple positions, makes this scaffold an attractive building block for the synthesis of novel organic electronic materials. Future research could focus on the design and synthesis of conjugated polymers and small molecules incorporating the this compound core for potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The exploration of the coordination chemistry of this ligand with various metal ions could also lead to the development of novel metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties.

Q & A

Q. Common Data Contradictions :

  • Aldehyde proton splitting : May vary due to hydrogen bonding or solvent effects, leading to misinterpretation of substituent effects .
  • Crystallographic disorder : Thermal motion in the aldehyde group can reduce refinement accuracy, necessitating complementary techniques like mass spectrometry .

What safety protocols are critical for handling this compound in academic settings?

Basic Research Question
Key precautions include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of volatile byproducts (e.g., CS₂) .
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental release of chlorinated byproducts .

How can reaction conditions be optimized to improve synthetic efficiency for derivatives?

Advanced Research Question
Strategies include:

  • Catalyst screening : Palladium catalysts may enhance cross-coupling at the aldehyde group .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 h to 2 h) while maintaining yield .
  • Solvent optimization : Replacing pyridine with DMF could improve solubility of hydrophobic intermediates .

Advanced Research Question

  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate tautomeric forms or regiochemistry .
  • Molecular docking : Explains unexpected reactivity (e.g., aldehyde group orientation in catalytic pockets) .
  • In silico MS fragmentation : Matches theoretical and observed fragments to confirm molecular integrity .

How does the aldehyde group influence reactivity in medicinal chemistry applications?

Advanced Research Question
The aldehyde serves as:

  • Electrophilic site : Participates in Schiff base formation with amines, enabling conjugation to biomolecules .
  • Directing group : Facilitates C-H activation at the pyrrolo-pyridine core for late-stage functionalization .
  • Redox-active moiety : May undergo reduction to alcohol or oxidation to carboxylic acid under physiological conditions, impacting pharmacokinetics .

Case Study : In anti-inflammatory agents, aldehyde derivatives show enhanced binding to COX-2 via hydrogen bonding, validated by docking studies .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Flow chemistry : Continuous processing minimizes exothermic risks during cyclization .
  • Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale recrystallization .
  • Process analytical technology (PAT) : In-line NMR monitors reaction progress, reducing batch failures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.